2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of both piperidine and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethanone typically involves the reaction of piperidine derivatives with pyrrolidine derivatives under controlled conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the piperidine, followed by nucleophilic substitution with a pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride as a base in aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-3-yloxy)-1-(morpholin-1-yl)ethanone
- 2-(Piperidin-3-yloxy)-1-(azetidin-1-yl)ethanone
Uniqueness
2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethanone is unique due to its specific combination of piperidine and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-piperidin-3-yloxy-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C11H20N2O2/c14-11(13-6-1-2-7-13)9-15-10-4-3-5-12-8-10/h10,12H,1-9H2 |
InChI Key |
WPPKQBXUVITVLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)COC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.